Hirullin
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Overview
Description
Hirullin is a useful research compound. Its molecular formula is C68H96N14O29 and its molecular weight is 1573.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antithrombin Activity
Hirullin, particularly this compound P18, is a protein with potent antithrombin activity, similar to hirudin. Research demonstrates that its C-terminal fragment, acetyl-hirullin P1840-61, possesses antithrombin potency comparable to acetyl-desulfatohirudin45-65. This is significant as it inhibits fibrin-clot formation by binding to a non-catalytic site on thrombin. The critical nature of specific residues like Phe51 in this antithrombin activity has been highlighted, underscoring its potential in antithrombotic therapies (Krstenansky, Owen, Yates, & Mao, 1990).
Thrombin Inhibition in Clinical Settings
Hirulog, a direct thrombin inhibitor related to this compound, has been explored extensively in various clinical settings. It has shown promise in preventing deep vein thrombosis (DVT) post-surgery, treating unstable angina, assisting in acute myocardial infarction during thrombolysis, and in the prevention of acute complications of percutaneous transluminal coronary angioplasty (PTCA). This exploration into Hirulog underscores the potential of direct thrombin inhibitors like this compound in managing arterial thromboembolism and their clinical activity and tolerability (Maraganore & Adelman, 1996).
Role in Treatment of Unstable Angina
Specific studies on Hirulog have indicated its efficacy in treating unstable angina. For instance, one study showed that continuous intravenous infusion of Hirulog in patients with unstable angina resulted in stable, dose-dependent anticoagulant and antithrombotic effects, demonstrating its potential as a novel approach for the management of this condition (Lidón, Théroux, Juneau, Adelman, & Maraganore, 1993).
Impact on Platelet Deposition
Additionally, Hirulog's impact on platelet deposition has been investigated. In a rat carotid endarterectomy model, Hirulog combined with aspirin significantly decreased platelet deposition in aspirin-treated rats subjected to microsurgical endarterectomy, suggesting its role in reducing arterial thrombotic events (Hamelink et al., 1995).
Mechanism of Action
Target of Action
Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.
Mode of Action
This compound acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, this compound disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.
Result of Action
The primary result of this compound’s action is anticoagulation . By inhibiting thrombin, this compound prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.
Biochemical Analysis
Biochemical Properties
Hirullin interacts with several enzymes and proteins, most notably thrombin. It inhibits thrombin, a serine protease that plays a crucial role in blood clotting . The nature of this interaction is inhibitory, with this compound effectively preventing thrombin from cleaving fibrinogen .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a thrombin inhibitor. By inhibiting thrombin, this compound impacts cell signaling pathways, gene expression, and cellular metabolism associated with blood clotting .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with thrombin. It inhibits the enzyme, preventing it from cleaving fibrinogen and thus exerting an anticoagulant effect .
Metabolic Pathways
This compound is involved in the metabolic pathway of blood clotting, where it interacts with thrombin. It may also interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a thrombin inhibitor, it is likely that it interacts with transporters or binding proteins associated with this process .
Subcellular Localization
Given its role as a thrombin inhibitor, it is likely that it is directed to specific compartments or organelles associated with this process .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDUBJRKXIMUCO-DUBUDNBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H96N14O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.